molecular formula C5H4N2O B127914 Isoxazol-5-ylacetonitrile CAS No. 854137-77-2

Isoxazol-5-ylacetonitrile

Cat. No. B127914
M. Wt: 108.1 g/mol
InChI Key: BPWRJQAETMUBEX-UHFFFAOYSA-N
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Description

Isoxazol-5-ylacetonitrile is a chemical compound that falls within the broader class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The isoxazole ring is a significant structural motif found in various natural products, pharmaceuticals, and agrochemicals. It is known for its versatility in organic synthesis, serving as a building block for creating densely functionalized molecules .

Synthesis Analysis

The synthesis of isoxazol-5-ylacetonitrile derivatives can be achieved through several methods. One efficient synthesis route involves the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide, using IBX as a catalyst. This method proceeds at room temperature and is applicable to a broad range of substrates, yielding high product yields. The reaction is significant for the synthesis of 5-methyl-3-arylisoxazoles, which are key subunits in β-lactamase-resistant antibiotics .

Molecular Structure Analysis

Isoxazoles, including isoxazol-5-ylacetonitrile, exhibit interesting molecular structures due to the presence of the isoxazole ring. The ring's tautomeric behavior, which involves the shifting of hydrogen atoms and the rearrangement of double bonds, is a notable feature that influences the compound's reactivity and stability. The molecular structure of isoxazoles is pivotal in their biological activity and their application in material science .

Chemical Reactions Analysis

Isoxazoles are known for their diverse chemical reactivity, which allows them to participate in various organic transformations. For instance, the synthesis of 5-isoxazolethiols from 5-chloro-isoxazoles has been described, showcasing the chemical properties and tautomeric behavior of isoxazoles in solution and solid state. These reactions are supported by UV and IR spectroscopic analysis, which helps deduce the properties of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazol-5-ylacetonitrile derivatives are crucial for their application in drug discovery and other fields. Novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones have been synthesized and assessed for their molecular properties, drug-likeness, lipophilicity, and solubility. These properties are predicted using software tools like Molinspiration and MolSoft, as well as the ALOGPS 2.1 program. Additionally, the anti-inflammatory activity of these compounds has been screened, highlighting their potential therapeutic applications .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, never give anything by mouth to an unconscious person, and call a doctor or Poison Control Center immediately .

Future Directions

Isoxazole, the core structure of Isoxazol-5-ylacetonitrile, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its wide spectrum of biological activities and therapeutic potential, it is imperative to develop new eco-friendly synthetic strategies . The future of Isoxazol-5-ylacetonitrile and similar compounds lies in the development of new synthetic methods and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

2-(1,2-oxazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-3-1-5-2-4-7-8-5/h2,4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWRJQAETMUBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407121
Record name ISOXAZOL-5-YLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazol-5-ylacetonitrile

CAS RN

854137-77-2
Record name ISOXAZOL-5-YLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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